2-(Trifluoromethyl)piperidine hydrochloride
Overview
Description
2-(Trifluoromethyl)piperidine hydrochloride is a chemical compound with the molecular formula C6H10F3N · HCl. It is a piperidine derivative where a trifluoromethyl group is attached to the second carbon of the piperidine ring. This compound is known for its significant applications in various fields, including pharmaceuticals, agrochemicals, and material sciences .
Mechanism of Action
Target of Action
Molecules with a -cf3 group attached to a tertiary stereogenic center in a hetero aliphatic ring have shown improved drug potency toward reverse transcriptase enzyme inhibition .
Mode of Action
It is suggested that the trifluoromethyl group (-cf3) may play a crucial role in the interaction with its targets . The -CF3 group can lower the pKa of the cyclic carbamate, leading to a key hydrogen bonding interaction with the protein .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the enantioselective iridium-catalyzed hydrogenation of trifluoromethyl-substituted pyridinium hydrochlorides . This method leverages the electron-withdrawing effect of the trifluoromethyl group to increase reactivity, allowing for the generation of multiple stereogenic centers in a single operation.
Industrial Production Methods: Industrial production of 2-(Trifluoromethyl)piperidine hydrochloride often involves large-scale chemical synthesis using readily available starting materials and catalysts. The process may include steps such as bromination, nucleophilic substitution, and hydrogenation under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 2-(Trifluoromethyl)piperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different piperidine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the trifluoromethyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed under basic conditions.
Major Products: The major products formed from these reactions include various substituted piperidines, N-oxides, and reduced piperidine derivatives .
Scientific Research Applications
2-(Trifluoromethyl)piperidine hydrochloride has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Comparison with Similar Compounds
- 4-(Trifluoromethyl)piperidine hydrochloride
- 1-(2-Chloroethyl)piperidine hydrochloride
- 2-Piperidineethanol hydrochloride
Comparison: Compared to other similar compounds, 2-(Trifluoromethyl)piperidine hydrochloride is unique due to the position of the trifluoromethyl group on the piperidine ring. This positioning significantly influences its chemical reactivity and biological activity. For instance, the electron-withdrawing effect of the trifluoromethyl group at the second position enhances the compound’s stability and reactivity in various chemical reactions .
Properties
IUPAC Name |
2-(trifluoromethyl)piperidine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F3N.ClH/c7-6(8,9)5-3-1-2-4-10-5;/h5,10H,1-4H2;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUBQESPBTCELOM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C(F)(F)F.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClF3N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90735258 | |
Record name | 2-(Trifluoromethyl)piperidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90735258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.60 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
627533-08-8 | |
Record name | 2-(Trifluoromethyl)piperidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90735258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (�±)-2-(Trifluoromethyl)piperidine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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